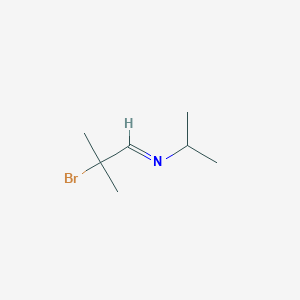
(1E)-2-Bromo-2-methyl-N-(propan-2-yl)propan-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-2-Bromo-2-methyl-N-(propan-2-yl)propan-1-imine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-2-Bromo-2-methyl-N-(propan-2-yl)propan-1-imine typically involves the reaction of a suitable aldehyde or ketone with an amine in the presence of a brominating agent. One common method is the condensation of 2-bromo-2-methylpropanal with isopropylamine under acidic or basic conditions to form the imine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory, but optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-2-Bromo-2-methyl-N-(propan-2-yl)propan-1-imine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: As a potential ligand in the study of enzyme mechanisms or as a building block for bioactive compounds.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Use in the synthesis of materials with specific properties, such as polymers or resins.
Mecanismo De Acción
The mechanism of action of (1E)-2-Bromo-2-methyl-N-(propan-2-yl)propan-1-imine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The bromine atom and the imine group could play crucial roles in its reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
(1E)-2-Bromo-2-methylpropanal: A precursor in the synthesis of the imine.
N-(propan-2-yl)propan-1-imine: A similar imine without the bromine substitution.
2-Bromo-2-methylpropan-1-amine: The reduced form of the imine.
Propiedades
Número CAS |
30453-45-3 |
|---|---|
Fórmula molecular |
C7H14BrN |
Peso molecular |
192.10 g/mol |
Nombre IUPAC |
2-bromo-2-methyl-N-propan-2-ylpropan-1-imine |
InChI |
InChI=1S/C7H14BrN/c1-6(2)9-5-7(3,4)8/h5-6H,1-4H3 |
Clave InChI |
AAYTVJVNTIMIFH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N=CC(C)(C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Dipropan-2-ylphosphoryl)methyl]propanedihydrazide](/img/structure/B14676696.png)
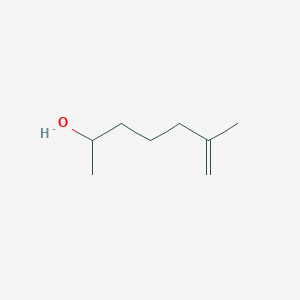
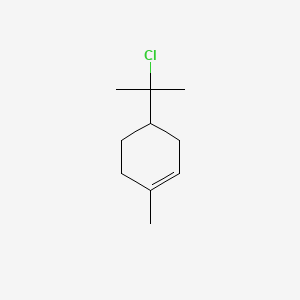
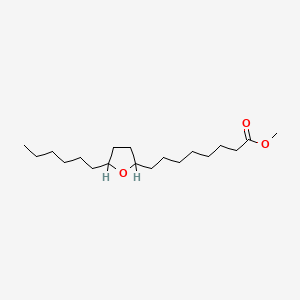
![4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]butan-1-one](/img/structure/B14676727.png)

![Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate](/img/structure/B14676749.png)
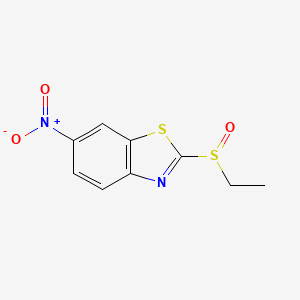
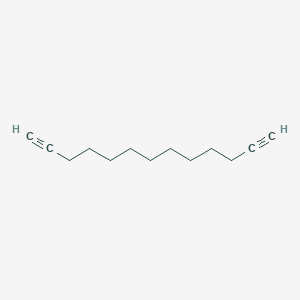
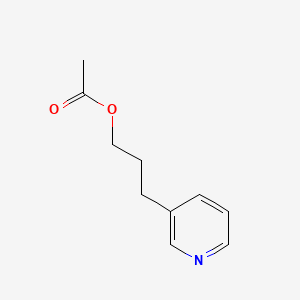
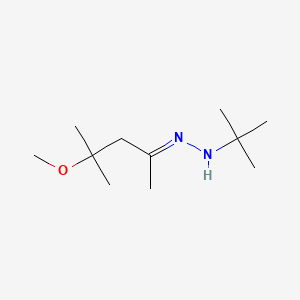
![1-Chloro-2-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14676765.png)
![6-[4-(Morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14676779.png)
